molecular formula C30H27N3O4S B11529993 N-phenyl-N-[4-({(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]benzenesulfonamide

N-phenyl-N-[4-({(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]benzenesulfonamide

Cat. No.: B11529993
M. Wt: 525.6 g/mol
InChI Key: BCYZFOZQHMVIRP-DFKUXCBWSA-N
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Description

N-PHENYL-N-[(4-{N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N-[(4-{N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions.

    Alkylation: The intermediate is then alkylated with 3-(prop-2-en-1-yloxy)phenylmethylidene to form the desired hydrazinecarbonyl derivative.

    Sulfonamide formation: The final step involves the reaction of the hydrazinecarbonyl derivative with benzenesulfonyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N-[(4-{N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]BENZENESULFONAMIDE can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

N-PHENYL-N-[(4-{N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-PHENYL-N-[(4-{N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-phenylpropionamide
  • Indole derivatives

Uniqueness

N-PHENYL-N-[(4-{N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]BENZENESULFONAMIDE is unique due to its complex structure, which combines multiple functional groups. This complexity allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C30H27N3O4S

Molecular Weight

525.6 g/mol

IUPAC Name

4-[[N-(benzenesulfonyl)anilino]methyl]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C30H27N3O4S/c1-2-20-37-28-13-9-10-25(21-28)22-31-32-30(34)26-18-16-24(17-19-26)23-33(27-11-5-3-6-12-27)38(35,36)29-14-7-4-8-15-29/h2-19,21-22H,1,20,23H2,(H,32,34)/b31-22+

InChI Key

BCYZFOZQHMVIRP-DFKUXCBWSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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